molecular formula C29H34INO3 B14757526 Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide CAS No. 72-51-5

Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide

Cat. No.: B14757526
CAS No.: 72-51-5
M. Wt: 571.5 g/mol
InChI Key: YUEWCMZOTYPNRY-UHFFFAOYSA-N
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Description

Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is a complex organic compound with a molecular formula of C29-H33-N-O3.H-I and a molecular weight of 571.54 . This compound is known for its unique structure, which includes a triethylamine group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a stable urea linkage . This reaction is typically carried out under acidic, alkaline, or aqueous conditions to ensure the stability of the urea linkage . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups play a crucial role in its reactivity and stability. The compound can form stable complexes with various substrates, facilitating different chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, Triethylamine, 2-(p-(6-methoxy-2-(p-methoxyphenyl)-3-indenyl)phenoxy)-, hydriodide is unique due to its complex structure and the presence of both triethylamine and methoxyphenyl groups, which enhance its reactivity and stability in various chemical reactions.

Properties

CAS No.

72-51-5

Molecular Formula

C29H34INO3

Molecular Weight

571.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine;hydroiodide

InChI

InChI=1S/C29H33NO3.HI/c1-5-30(6-2)17-18-33-25-13-9-22(10-14-25)29-27-16-15-26(32-4)19-23(27)20-28(29)21-7-11-24(31-3)12-8-21;/h7-16,19H,5-6,17-18,20H2,1-4H3;1H

InChI Key

YUEWCMZOTYPNRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.I

Origin of Product

United States

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